1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone
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Overview
Description
1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone is a compound with the molecular formula C15H14N4O and a molecular weight of 266.305 g/mol . This compound is part of the benzotriazole family, which is known for its diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries .
Preparation Methods
The synthesis of 1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone typically involves the reaction of 1H-benzotriazole with 2-aminobenzophenone under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazol-1-ylmethyl isocyanide: Known for its use in Passerini and Ugi reactions.
N-(1H-1,2,3-benzotriazol-1-ylmethyl)(1,1’-biphenyl)-2-amine: Used in early discovery research for its unique chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a broad spectrum of applications in various fields .
Properties
IUPAC Name |
1-[2-(benzotriazol-1-ylmethylamino)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11(20)12-6-2-3-7-13(12)16-10-19-15-9-5-4-8-14(15)17-18-19/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNCZFPTFROFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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